![molecular formula C8H15N5 B1425724 3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine CAS No. 1428139-45-0](/img/structure/B1425724.png)
3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine
Overview
Description
3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine, also known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTA is a triazole derivative that has shown promising results in scientific research, particularly in the areas of medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
1. Ligand Synthesis and Medicinal Chemistry
The compound has been studied for its potential in medicinal chemistry, particularly in the synthesis of ligands. In one study, analogs of the antipsychotic drug sertindole were synthesized, revealing compounds with high affinity for α₁-adrenoceptor ligands, showing promise for further evaluation as positron emission tomography (PET) ligands (Jørgensen et al., 2013).
2. Microwave-Assisted Synthesis
The compound is also significant in the field of synthetic chemistry. For instance, a microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides from succinimides was reported, highlighting the compound's role as a building block in creating diverse compounds, which can be used in various applications including medicinal and agricultural chemistry (Tan, Lim, & Dolzhenko, 2017).
3. Antimicrobial Applications
The compound and its derivatives have been explored for their antimicrobial properties. A study synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, with some showing good to moderate activity against test microorganisms (Bektaş et al., 2007). Another research synthesized novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives and tested them as antimicrobial agents, showing promising results (Al‐Azmi & Mahmoud, 2020).
4. Application in Energetic Materials
Research has been conducted on the synthesis of nitrogen-rich compounds based on imidazole, 1,2,4-triazole, and tetrazole, which are potential candidates for applications in nitrogen-rich gas generators due to their high energy contribution from the molecular backbone (Srinivas, Ghule, & Muralidharan, 2014).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Piperidine derivatives, which share a similar structure to the compound , have also been used as starting components for chiral optimization .
Mode of Action
For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, known 5-HT6R antagonists have selectively increased glutamate and acetylcholine levels in the brain, a phenomenon associated with learning and memory .
Pharmacokinetics
It’s worth noting that the lead compound from a series of [3-[(1-methylpiperidin-4-yl) methyl] arylsulfonyl]-1h-indole derivatives shows a good pharmacokinetic profile .
Result of Action
For instance, some indole derivatives have been found to possess potent antiviral activity .
properties
IUPAC Name |
3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5/c1-6-2-4-13(5-3-6)8-10-7(9)11-12-8/h6H,2-5H2,1H3,(H3,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHQMECHIJVCMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NNC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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